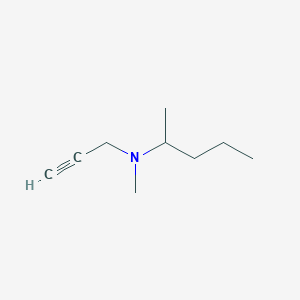

N-Methyl-N-(2-pentyl)propargylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-N-(2-pentyl)propargylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Case Studies

- Parkinson's Disease : Research indicates that NMPA derivatives exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. For instance, compounds containing the propargylamine moiety have been shown to protect against neurodegeneration in animal models of Parkinson's disease .

- Alzheimer's Disease : Recent studies have explored the design of N-methylpropargylamino-quinazoline derivatives that demonstrate potential as multi-target drugs for Alzheimer's treatment. These compounds act on multiple pathways involved in neurodegeneration, showing promise for future therapies .

Summary of Findings

The neuroprotective capabilities of NMPA derivatives suggest their utility in treating various forms of dementia and cognitive decline, with ongoing research focused on optimizing their efficacy and safety profiles.

Cardioprotective Effects

NMPA has also been investigated for its cardioprotective properties, particularly in preventing apoptosis in cardiac cells during ischemic events. Studies indicate that propargylamine derivatives can mitigate damage from myocardial infarction and ischemia/reperfusion injury .

Clinical Relevance

The compound's ability to inhibit apoptosis in heart cells suggests potential applications in managing heart failure and other cardiovascular disorders. The protective effects against oxidative stress highlight its role as a therapeutic agent in cardiovascular health.

Synthetic Approaches

The synthesis of NMPA can be achieved through various methods, including palladium-catalyzed reactions and other multicomponent reactions involving primary amines and propargyl components . These synthetic routes are crucial for producing the compound efficiently for research and clinical use.

Propiedades

Número CAS |

143347-01-7 |

|---|---|

Fórmula molecular |

C9H17N |

Peso molecular |

139.24 g/mol |

Nombre IUPAC |

N-methyl-N-prop-2-ynylpentan-2-amine |

InChI |

InChI=1S/C9H17N/c1-5-7-9(3)10(4)8-6-2/h2,9H,5,7-8H2,1,3-4H3 |

Clave InChI |

BSNWMBHBPLPDNI-UHFFFAOYSA-N |

SMILES |

CCCC(C)N(C)CC#C |

SMILES canónico |

CCCC(C)N(C)CC#C |

Sinónimos |

M-2-PP N-methyl-N-(2-pentyl)propargylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.